1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone (LY255283) is a synthetic compound specifically designed and developed for scientific research purposes. [, , ] It is classified as a leukotriene B4 (LTB4) receptor antagonist, meaning it blocks the action of LTB4, a potent inflammatory mediator. [, , ] LY255283 is primarily used in preclinical research to investigate the role of LTB4 in various biological processes and disease models, especially in the context of inflammation and related conditions.
The synthesis of LY255283 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions. While specific synthetic routes are proprietary or not extensively detailed in publicly available literature, it generally follows established organic synthesis techniques for creating leukotriene receptor antagonists.
Key aspects of the synthesis may involve:
Technical details regarding exact reagents and conditions may vary depending on the specific synthetic pathway chosen by researchers.
The molecular structure of LY255283 can be represented as follows:
The compound features a complex structure with multiple functional groups that contribute to its activity as a leukotriene B4 receptor antagonist. The structural analysis indicates that it contains an aromatic system, nitrogen-containing heterocycles, and a sulfonamide moiety, which are critical for its binding affinity to the receptor.
CC(C)(C)C(=O)N1CC2=C(C=C1)C(=CN=C2C(=O)N(C)C)S(=O)(=O)C
InChI=1S/C19H19N3O3S/c1-11(2,3)15(22)21-12-4-5-13(20)16(23)18(12)25-24(21)14(19(22)26)6-7-17(11)10/h4-5,7-8H,6,9,20H2,1-3H3,(H,22,23)(H2,24,25)(H2,26)/t11-/m0/s1
LY255283 participates in various chemical reactions primarily related to its role as a leukotriene B4 receptor antagonist. It has been shown to inhibit leukotriene B4-induced cellular responses such as calcium mobilization and integrin expression in immune cells .
The mechanism of action for LY255283 involves its competitive inhibition at the leukotriene B4 receptor. Upon binding to this receptor:
Experimental studies have demonstrated that LY255283 significantly decreases calcium mobilization and integrin expression in response to leukotriene B4 stimulation .
Relevant data indicate that LY255283 maintains its activity across various biological assays used to evaluate leukotriene receptor antagonism.
LY255283 is primarily used in scientific research focused on:
This compound serves as a valuable tool for researchers studying the complex interactions between immune signaling pathways and inflammatory processes.
LY255283 (1-[5-ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]phenyl]ethanone) is a selective hydroxyacetophenone-derived antagonist of the leukotriene B₄ (LTB₄) receptor BLT2. Its molecular structure features a tetrazole moiety replacing the carboxylate group of natural eicosanoids, enhancing receptor binding affinity and metabolic stability [2] [3] [10].
LY255283 competitively displaces [³H]LTB₄ from BLT2 receptors, with an IC₅₀ of ~100 nM in guinea pig lung membranes and human neutrophils [4] [6]. Functional assays demonstrate reversible, concentration-dependent blockade of LTB₄-induced responses:
This competitive binding prevents LTB₄ from initiating G-protein-coupled signaling cascades, disrupting downstream pro-inflammatory events [1] [6].
LY255283 exhibits >10-fold selectivity for BLT2 over BLT1:
Table 1: Receptor Selectivity Profile of LY255283
Receptor Type | IC₅₀ (μM) | Experimental System | Functional Consequence |
---|---|---|---|
BLT2 | 0.1 - 1.0 | Guinea pig lung membranes | Blocks neutrophil chemotaxis & ROS production |
BLT1 | 10.0 | Human neutrophil binding assays | No significant inhibition below 5 μM |
CysLT1/CysLT2 | >50 | Radioligand displacement | No activity |
This selectivity arises from divergent interactions within the orthosteric binding pocket of BLT2, accommodating LY255283’s hydrophobic alkyl chain and tetrazole group more efficiently than BLT1 [3] [10]. Notably, LY255283 does not inhibit cyclooxygenase, 5-lipoxygenase, or cysteinyl leukotriene receptors, confirming target specificity [6] [10].
BLT2 antagonism by LY255283 disrupts key transcriptional regulators of inflammation:
In porcine endotoxin-induced ARDS models, LY255283 (30 mg/kg) decreased pulmonary NF-κB activation by 70%, limiting leukosequestration in alveoli [1]. Similarly, pretreatment with LY255283 blocked LTB₄-driven phosphorylation of IκBα in macrophages, preventing degradation of this NF-κB inhibitory protein [9].
LY255283 suppresses BLT2-dependent ROS generation through NADPH oxidases (Nox):
Table 2: Effects of LY255283 on ROS-Dependent Pathways
Cell Type | LY255283 Concentration | ROS Reduction | Downstream Impact |
---|---|---|---|
Bladder cancer (253J-BV) | 10 μM | 68 ± 9% | ↓ Invasion, ↓ MMP-9 secretion |
Porcine neutrophils | 30 mg/kg (in vivo) | 45 ± 7% | ↓ Lung injury, ↓ Neutrophil chemiluminescence |
Human alveolar macrophages | 5 μM | Not quantified | ↓ IL-8/CXCL8 production |
In metastatic models, LY255283 (2.5 mg/kg i.p.) eliminated lung nodules in mice by blocking BLT2→Nox→ROS→NF-κB signaling [8]. This pathway modulation also underlies its efficacy in inflammatory lung diseases, where ROS amplify neutrophil extracellular trap (NET) formation [1] [8].
Table 3: Summary of Key Molecular Targets Modulated by LY255283
Target Pathway | Biological Consequence | Validated Disease Model |
---|---|---|
LTB₄/BLT2 binding | Competitive inhibition of neutrophil recruitment | Endotoxin-induced porcine ARDS |
NF-κB nuclear translocation | Reduced pro-inflammatory gene transcription | Bladder cancer metastasis |
Nox1/Nox4-derived ROS | Suppressed oxidative stress & tissue damage | Pulmonary hypertension |
ERK/JNK phosphorylation | Impaired cytokine/chemokine production | Allergic airway inflammation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7